An In-depth Technical Guide to Methyl 2-Thiofuroate
An In-depth Technical Guide to Methyl 2-Thiofuroate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-thiofuroate, also known as S-methyl furan-2-carbothioate, is a sulfur-containing heterocyclic compound recognized for its distinct organoleptic properties.[1] Primarily utilized as a flavoring agent in the food industry, its characteristic fried onion or cabbage-like aroma lends complexity to a variety of products.[2][3] While its main application lies in the flavor and fragrance sector, the furan moiety is a common scaffold in medicinal chemistry, suggesting potential, though underexplored, avenues for its derivatives in drug development. This guide provides a comprehensive overview of the fundamental physicochemical properties, experimental protocols, and safety considerations for Methyl 2-thiofuroate, tailored for a scientific audience.
Core Chemical and Physical Properties
Methyl 2-thiofuroate is a clear, pale yellow to brown liquid.[2][4] Its core properties are summarized below, providing essential data for experimental design, handling, and storage.
Table 1: Identifiers and Chemical Structure
| Identifier | Value | Source |
| IUPAC Name | S-methyl furan-2-carbothioate | --INVALID-LINK--[1] |
| CAS Number | 13679-61-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₆O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 142.18 g/mol | --INVALID-LINK--[1] |
| SMILES | CSC(=O)C1=CC=CO1 | --INVALID-LINK--[1] |
| InChIKey | ISKUAGFDTRLBHG-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| Synonyms | S-Methyl 2-furancarbothioate, Methyl thiofuroate, 2-Furancarbothioic acid, S-methyl ester | --INVALID-LINK--[1] |
Table 2: Physicochemical Data
| Property | Value | Conditions | Source |
| Physical State | Clear Liquid | Ambient | --INVALID-LINK--[5] |
| Color | Pale yellow to brown | - | --INVALID-LINK--[4] |
| Odor | Fried, cooked onion | - | --INVALID-LINK--[3][5] |
| Boiling Point | 63 °C | @ 2 mmHg | --INVALID-LINK--[1][6] |
| ~186.2 °C | @ 760 mmHg | --INVALID-LINK--[2][7] | |
| Density | 1.236 g/mL | @ 25 °C | --INVALID-LINK--[1][3][6] |
| Refractive Index | 1.567 - 1.573 | @ 20 °C | --INVALID-LINK--[4][5] |
| Flash Point | 94.0 °C (201.2 °F) | Closed Cup | --INVALID-LINK--[6] |
| Solubility | Insoluble in water; Soluble in organic solvents | - | --INVALID-LINK--[5] |
| Vapor Pressure | 0.669 mmHg | @ 25 °C | --INVALID-LINK--[7] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and analysis of chemical compounds. Below are representative protocols for the synthesis and quality control of Methyl 2-thiofuroate.
Synthesis Protocol: Thioesterification of 2-Furoic Acid
While various synthetic routes exist, a common laboratory-scale approach involves the conversion of 2-furoic acid to its thioester derivative. This protocol is based on standard thioesterification principles.
Objective: To synthesize S-methyl 2-furancarbothioate from 2-furoic acid.
Materials:
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2-Furoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Sodium thiomethoxide (NaSMe) or Methanethiol (CH₃SH) with a non-nucleophilic base (e.g., Triethylamine)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Activation of Carboxylic Acid:
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of 2-furoic acid in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
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Add 1.1 to 1.5 equivalents of thionyl chloride or oxalyl chloride dropwise. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is typically added.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the acyl chloride intermediate can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch around 1780-1800 cm⁻¹).
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
-
Thioester Formation:
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Re-dissolve the crude 2-furoyl chloride in fresh anhydrous DCM.
-
In a separate flask, prepare a solution or slurry of 1.1 equivalents of sodium thiomethoxide in anhydrous THF or DCM. Alternatively, dissolve 1.2 equivalents of methanethiol and 1.2 equivalents of triethylamine in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C.
-
Slowly add the thiolate solution or the methanethiol/base mixture to the acyl chloride solution dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for an additional 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water or saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure Methyl 2-thiofuroate.
-
Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for analyzing flavor agents like Methyl 2-thiofuroate.[3][4]
Objective: To determine the purity and confirm the identity of a synthesized or commercial sample of Methyl 2-thiofuroate.
Instrumentation & Materials:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for flavor compounds (e.g., DB-5ms, HP-5ms, or equivalent).
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Helium (carrier gas).
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Sample of Methyl 2-thiofuroate.
-
High-purity solvent for dilution (e.g., DCM or Ethyl Acetate).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the Methyl 2-thiofuroate sample (e.g., 100 ppm or 1 mg/mL) in a high-purity volatile solvent like ethyl acetate.
-
-
Instrumental Parameters (Typical):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (often with a split ratio, e.g., 50:1)
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes. (Note: The temperature program should be optimized based on the specific instrument and column used).
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Purity Assessment: The purity of the sample is determined from the resulting chromatogram by calculating the relative peak area of the main component compared to the total area of all peaks.
-
Identity Confirmation: The identity is confirmed by comparing the acquired mass spectrum of the main peak with a reference spectrum from a library (e.g., NIST, Wiley) or a previously run authentic standard. The fragmentation pattern for Methyl 2-thiofuroate would be expected to show the molecular ion (m/z 142) and characteristic fragments corresponding to the loss of the -SCH₃ group or the furan ring structure.
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Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships, aiding in comprehension and experimental planning.
Caption: General experimental workflow for the synthesis and purification of Methyl 2-thiofuroate.
Caption: Logical relationships between properties, applications, and handling of Methyl 2-thiofuroate.
Applications and Biological Relevance
The primary documented application of Methyl 2-thiofuroate is as a flavoring agent or adjuvant in the food industry.[1][8] It is recognized by entities such as the Flavor and Extract Manufacturers Association (FEMA) under number 3311.[1][8] Its pungent, sulfurous notes are used to build complex flavor profiles, particularly in savory products.
While direct involvement in signaling pathways or specific drug development programs is not well-documented in public literature, the furan ring is a privileged scaffold in medicinal chemistry. Furan derivatives have been investigated for a wide range of biological activities, including antibacterial and anticancer properties.[9] The introduction of a thioester functional group, as seen in Methyl 2-thiofuroate, modifies the electronic and steric properties of the furan ring, offering a potential starting point for the synthesis of novel bioactive compounds. Researchers in drug discovery may consider it a versatile building block for creating libraries of furan-based derivatives for screening.
Safety and Handling
From a safety perspective, Methyl 2-thiofuroate is classified as a combustible liquid. It is reported to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
-
Hazards: GHS classifications indicate it can be an acute oral toxicant (Warning, H302) and an irritant.[5]
Professionals should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical to ensure all safety precautions are followed.
References
- 1. Methyl 2-thiofuroate | C6H6O2S | CID 61662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gas Chromatography in Food Analysis: Principles and Applications • Food Safety Institute [foodsafety.institute]
- 3. rroij.com [rroij.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
